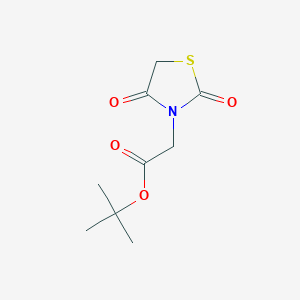

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate

描述

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is a thiazolidinedione derivative characterized by a tert-butyl ester group attached to a thiazolidin-2,4-dione core. This compound is of interest in medicinal chemistry due to the bioactivity of thiazolidinediones, which are known for their roles in diabetes treatment and antimicrobial applications .

属性

IUPAC Name |

tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUAQGWOPUHCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)CSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Thiazolidine-2,4-Dione

This method involves the direct alkylation of thiazolidine-2,4-dione using tert-butyl bromoacetate under basic conditions.

- Reactants : Thiazolidine-2,4-dione, tert-butyl bromoacetate, potassium carbonate (K₂CO₃).

- Solvent : Acetonitrile (CH₃CN) or dimethylformamide (DMF).

- Conditions : Stirring at 60–80°C for 6–12 hours under nitrogen atmosphere.

- Workup : Filtration, solvent evaporation, and purification via flash chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–85% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 8–10 hours |

Mechanism :

The base (K₂CO₃) deprotonates the nitrogen of thiazolidine-2,4-dione, enabling nucleophilic attack on tert-butyl bromoacetate.

Chloroformate-Mediated Synthesis

This approach utilizes chloroformate derivatives to introduce the tert-butyl group.

- Reactants : Thiazolidine-2,4-dione, tert-butyl chloroacetate, triethylamine (Et₃N).

- Solvent : Toluene or dichloromethane (DCM).

- Conditions : Reaction at 0–5°C for 2–4 hours, followed by room-temperature stirring.

- Workup : Aqueous extraction, drying (Na₂SO₄), and solvent removal.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–82% | |

| Purity (GC-MS) | >97% |

Microwave-Assisted Synthesis

A modern method leveraging microwave irradiation to accelerate reaction kinetics.

- Reactants : Thiazolidine-2,4-dione, tert-butyl bromoacetate, K₂CO₃.

- Solvent : DMF or acetonitrile.

- Conditions : Microwave irradiation at 100°C for 15–30 minutes.

- Workup : Rapid cooling, filtration, and recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 89–92% | |

| Reaction Time | 20 minutes |

Benefits :

Solid-Phase Synthesis Using Polymer-Supported Reagents

A green chemistry approach employing polymer-bound catalysts.

- Reactants : Thiazolidine-2,4-dione, tert-butyl bromoacetate, polymer-supported TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl).

- Solvent : Toluene or ethyl acetate.

- Conditions : Stirring at 25°C for 4–6 hours.

- Workup : Filtration to remove the polymer, solvent evaporation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–84% | |

| Catalyst Reusability | Up to 5 cycles |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Alkylation | 68–85 | >98 | 8–10 hours | High |

| Chloroformate | 75–82 | >97 | 4–6 hours | Moderate |

| Microwave-Assisted | 89–92 | >99 | 20 minutes | High |

| Solid-Phase | 78–84 | >96 | 4–6 hours | Low |

- Industrial Use : Microwave-assisted synthesis offers the best balance of speed and yield.

- Lab-Scale : Alkylation or chloroformate methods are preferred for cost-effectiveness.

Critical Research Findings

- Regioselectivity : Alkylation exclusively occurs at the nitrogen of thiazolidine-2,4-dione due to its higher nucleophilicity compared to oxygen.

- Byproducts : Trace amounts of tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-2-yl)acetate (<2%) may form under acidic conditions.

- Stability : The tert-butyl ester group enhances solubility in organic solvents but is prone to hydrolysis under strong acidic/basic conditions.

化学反应分析

Types of Reactions

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

科学研究应用

Antioxidant Activity

Research has indicated that compounds similar to tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate exhibit antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases. For instance, studies have shown that thiazolidinone derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Antimicrobial Properties

This compound and its derivatives have been investigated for their antimicrobial activities against various pathogens. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving thiazolidine derivatives. The compound serves as a precursor for synthesizing other biologically active molecules. For example:

| Derivative | Biological Activity |

|---|---|

| Thiazolidinedione | Anti-diabetic effects |

| Thiazolidine-based inhibitors | Potential anti-cancer agents |

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant efficacy of several thiazolidinone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests potential applications in formulations aimed at reducing oxidative damage in skin care products .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects at low concentrations, indicating its potential as a lead compound for developing new antibacterial agents .

作用机制

The mechanism of action of tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to be associated with the inhibition of glucose transport in fungal cells. This disrupts the energy metabolism of the fungi, leading to their death . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

相似化合物的比较

Ester Group Variations

The ester moiety significantly influences physicochemical properties and reactivity:

Substituent Modifications on the Thiazolidinone Core

Variations in the thiazolidinone ring substituents alter electronic properties and bioactivity:

- Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while arylidene substituents (e.g., naphthyl) enhance antiproliferative activity .

生物活性

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS Number: 50773-27-8) is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound features a thiazolidine ring, which is known for its significance in medicinal chemistry, particularly in the development of pharmaceuticals with antifungal, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The molecular structure of this compound includes a tert-butyl ester group and a thiazolidine ring. The compound can be synthesized through various methods, typically involving the reaction of thiazolidine-2,4-dione with tert-butyl bromoacetate under basic conditions in organic solvents such as acetonitrile .

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits promising antifungal and antibacterial activities. A study highlighted its potential to inhibit glucose transport in fungal cells, disrupting their energy metabolism and leading to cell death. Additionally, derivatives of thiazolidine compounds have shown significant antibacterial activity against Gram-positive bacteria .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. For instance, a recent study synthesized new thiazolidine derivatives and tested them for their ability to inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Some derivatives demonstrated lower IC50 values compared to standard chemotherapeutic agents like irinotecan, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its antifungal activity is primarily attributed to the inhibition of glucose transport in fungal cells. In cancer cells, the compound may induce apoptosis through various pathways that involve cell cycle arrest and modulation of apoptotic proteins .

Case Studies

Comparison with Similar Compounds

Similar Compounds:

- Thiazolidine-2,4-dione: A parent compound that shares structural similarities.

- Pioglitazone: An antidiabetic drug belonging to the thiazolidinedione class.

Unique Features:

this compound is distinguished by its specific ester group and the presence of the tert-butyl moiety, which enhances its solubility and stability compared to other derivatives .

常见问题

Basic: What are the optimized synthetic routes for tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate, and how can reaction conditions influence yields?

Methodological Answer:

The synthesis typically involves alkylation of the potassium salt of 1,3-thiazolidine-2,4-dione with tert-butyl chloroacetate. Key parameters include:

- Solvent Selection : Dimethylformamide (DMF) is preferred due to its ability to dissolve ionic intermediates and stabilize reactive species during alkylation .

- Temperature and Time : Refluxing at 80–100°C for 10–12 hours ensures complete conversion .

- Work-up : Post-reaction, the mixture is poured into ice-cold water to precipitate the product. Chloroform extraction followed by washing with distilled water removes unreacted starting materials .

- Yield Optimization : Using a 1:1 molar ratio of the thiazolidinedione salt to chloroacetate minimizes side reactions. Yields range from 60–75% under these conditions .

Basic: How can X-ray crystallography confirm the molecular structure and hydrogen bonding patterns of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example:

- Crystal System : Monoclinic (space group P2₁/c) with unit cell parameters a = 25.621 Å, b = 9.886 Å, c = 9.874 Å, β = 97.32° .

- Hydrogen Bonding : The 2D network structure (Figure 2 in ) shows intermolecular N–H···O and C–H···O interactions. Hydrogen bonds are identified using d(D–H) and d(H···A) distances and ∠(D–H···A) angles.

- Validation : Displacement ellipsoids at 50% probability confirm atomic positions, and R-factor refinement (< 0.05) ensures accuracy .

Advanced: What computational methods (e.g., DFT) are suitable for studying the electronic properties and stability of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electronic stability and reactivity .

- Thermodynamic Properties : Gibbs free energy and enthalpy of formation reveal stability under varying temperatures .

- Hydrogen Bond Analysis : Atoms-in-Molecules (AIM) theory quantifies bond critical points and electron density distribution in hydrogen-bonded networks .

Advanced: How do variations in alkylation agents (e.g., chloroacetate vs. bromoacetate) affect regioselectivity in thiazolidinedione derivatives?

Methodological Answer:

- Reactivity : Bromoacetate esters react faster due to better leaving-group ability (Br⁻ vs. Cl⁻), but may produce more side products (e.g., elimination).

- Regioselectivity : Chloroacetate favors N-alkylation of the thiazolidinedione ring, while bulkier agents (e.g., tert-butyl bromoacetate) may lead to O-alkylation .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the thiazolidinedione anion, improving selectivity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use fume hoods to avoid inhalation .

- Toxicity Data : Limited acute toxicity data; assume chronic toxicity is unknown. Avoid skin contact and ingestion .

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal in halogenated waste containers .

Advanced: What strategies resolve racemic mixtures or isolate specific stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

- Crystallization-Induced Diastereomerism : Introduce a chiral auxiliary (e.g., menthol ester) to form diastereomeric salts, separable via recrystallization .

- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with transition-metal catalysts (e.g., Ru-BINAP) enables enantioselective alkylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be observed?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (thiazolidinedione C=O) .

- Mass Spectrometry (ESI-MS) : [M+H]⁺ at m/z 316.3 (calculated for C₁₃H₁₇NO₄S) .

Advanced: How do hydrogen bonding networks influence solubility and stability?

Methodological Answer:

- Solubility : Strong intermolecular hydrogen bonds (e.g., N–H···O=C) reduce solubility in non-polar solvents. Co-solvents (e.g., DMSO) disrupt these networks .

- Stability : Hydrogen bonding stabilizes the crystalline form, reducing hygroscopicity. Amorphous forms, lacking these bonds, degrade faster under humidity .

Advanced: What challenges arise in scaling up synthesis while maintaining purity, and how can process parameters be optimized?

Methodological Answer:

- Reaction Scaling : Heat transfer inefficiencies in large batches may cause hotspots. Use jacketed reactors with precise temperature control .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective bulk purification .

- By-Product Mitigation : Monitor reaction progress via in-situ IR to detect early formation of side products (e.g., diketopiperazines) .

Basic: What common impurities or by-products form during synthesis, and how are they identified and removed?

Methodological Answer:

- Impurities :

- Removal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。